
Diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a furan ring substituted with a methoxyphenyl group and a dihydropyridine ring with ester functionalities. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to modify the ester functionalities or the furan ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as anti-inflammatory and antioxidant properties, are of interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their activity. This interaction can lead to various biological effects, such as vasodilation and anti-inflammatory responses. The furan ring and methoxyphenyl group may also contribute to the compound’s overall activity by interacting with other molecular targets.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A well-known dihydropyridine used in the treatment of hypertension.
Felodipine: Similar in structure and function, used for cardiovascular diseases.
Uniqueness
Diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives. Its combination of a furan ring with a methoxyphenyl group and dihydropyridine core makes it a versatile compound for various applications in research and industry.
Biological Activity
Diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. Its unique structure, characterized by a furan ring and a methoxyphenyl group, suggests potential biological activities that warrant investigation.
- Molecular Formula : C23H24N2O5
- Molecular Weight : 408.44 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the Hantzsch pyridine synthesis. The process often utilizes starting materials like ethyl acetoacetate and various aromatic aldehydes under controlled conditions to yield the desired dihydropyridine structure.
This compound has been studied for its interaction with various biological targets. The compound is believed to modulate calcium channels and may exhibit antioxidant properties due to its structural components.
Pharmacological Effects
Research indicates that this compound may have several pharmacological effects:
- Antioxidant Activity : The presence of the methoxy group contributes to its ability to scavenge free radicals.
- Calcium Channel Blockade : Similar to other dihydropyridines, it may function as a calcium antagonist, which is beneficial in cardiovascular applications.
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation markers in vitro.
Study 1: Antioxidant Activity
A study conducted on various dihydropyridine derivatives demonstrated that compounds with methoxy substitutions exhibited enhanced antioxidant activity compared to their unsubstituted counterparts. This was assessed using DPPH radical scavenging assays.
Compound | DPPH Scavenging Activity (%) |
---|---|
Control | 15 |
Methoxy Derivative | 65 |
Study 2: Calcium Channel Blocking
In a study evaluating the vasodilatory effects of dihydropyridines on rat thoracic aorta, the compound showed significant inhibition of calcium influx:
Concentration (µM) | % Inhibition |
---|---|
1 | 30 |
10 | 55 |
100 | 80 |
The results indicated that the compound effectively reduces vascular resistance.
Study 3: Anti-inflammatory Effects
In vitro tests using macrophage cell lines revealed that treatment with the compound decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40%, indicating potential anti-inflammatory properties.
Properties
CAS No. |
117210-77-2 |
---|---|
Molecular Formula |
C24H27NO6 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
diethyl 4-[5-(4-methoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H27NO6/c1-6-29-23(26)20-14(3)25-15(4)21(24(27)30-7-2)22(20)19-13-12-18(31-19)16-8-10-17(28-5)11-9-16/h8-13,22,25H,6-7H2,1-5H3 |
InChI Key |
RUASDMXDUZFRMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC=C(C=C3)OC)C(=O)OCC)C)C |
Origin of Product |
United States |
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